
2-(Butan-2-yl)-4,6-dichloro-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-4,6-dichloro-5-nitropyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-4,6-dichloro-5-nitropyrimidine typically involves the nitration of 2-(Butan-2-yl)-4,6-dichloropyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions in specialized reactors designed to handle corrosive acids and high temperatures. The process requires careful monitoring to maintain the purity and yield of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are often employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products Formed:
Reduction: Formation of 2-(Butan-2-yl)-4,6-dichloro-5-aminopyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Butan-2-yl)-4,6-dichloro-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to nucleotides.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-4,6-dichloro-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Butan-2-yl)-4,6-dichloropyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(Butan-2-yl)-4,6-dinitropyrimidine:
2-(Butan-2-yl)-4-chloro-5-nitropyrimidine: Has one less chloro group, which can affect its chemical properties and reactivity.
Uniqueness: 2-(Butan-2-yl)-4,6-dichloro-5-nitropyrimidine is unique due to the specific combination of functional groups attached to the pyrimidine ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61456-94-8 |
---|---|
Molecular Formula |
C8H9Cl2N3O2 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2-butan-2-yl-4,6-dichloro-5-nitropyrimidine |
InChI |
InChI=1S/C8H9Cl2N3O2/c1-3-4(2)8-11-6(9)5(13(14)15)7(10)12-8/h4H,3H2,1-2H3 |
InChI Key |
SMZAIABLLGAINL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.